![molecular formula C13H11Cl2NO B3172085 5-Chloro-2-(2-chloro-5-methylphenoxy)aniline CAS No. 946715-06-6](/img/structure/B3172085.png)
5-Chloro-2-(2-chloro-5-methylphenoxy)aniline
Overview
Description
5-Chloro-2-(2-chloro-5-methylphenoxy)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two chlorine atoms and a methyl group attached to a phenoxy ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-chloro-5-methylphenoxy)aniline typically involves the reaction of 2-chloro-5-methylphenol with 5-chloro-2-nitroaniline. The process can be summarized in the following steps:
Nitration: The nitration of 2-chloro-5-methylphenol to form 2-chloro-5-methyl-4-nitrophenol.
Reduction: The reduction of 2-chloro-5-methyl-4-nitrophenol to 2-chloro-5-methyl-4-aminophenol.
Coupling: The coupling of 2-chloro-5-methyl-4-aminophenol with 5-chloro-2-nitroaniline to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-chloro-5-methylphenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5-Chloro-2-(2-chloro-5-methylphenoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-chloro-5-methylphenoxy)aniline involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenol: A related compound with similar structural features.
5-Chloro-2-methylphenol: Another structurally related compound with potential antimicrobial properties.
2-Amino-5-chlorobenzophenone:
Uniqueness
5-Chloro-2-(2-chloro-5-methylphenoxy)aniline is unique due to its specific combination of chlorine atoms and a methyl group attached to a phenoxy ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
5-Chloro-2-(2-chloro-5-methylphenoxy)aniline is an organic compound characterized by its unique structural features, which include a chloro group, a methyl group, and an aniline moiety attached to a phenoxy ring. This article explores its biological activity, including mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H12Cl2N
- Molecular Weight : Approximately 267.15 g/mol
- Structural Features : The presence of both chloro and methyl groups significantly influences the compound's biological activity by affecting its binding affinity and specificity towards various molecular targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, disrupting metabolic pathways and cellular processes.
- Antiallergic Properties : Preliminary studies suggest potential antiallergic effects, although detailed mechanisms remain to be elucidated.
- Cytotoxicity : Research indicates that structural modifications can enhance cytotoxic activity against cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies and Experimental Data
- Cytotoxic Activity :
- Mechanistic Insights :
- Structure-Activity Relationship (SAR) :
Applications
The unique properties of this compound make it a candidate for various applications:
- Pharmaceuticals : Its potential as an anticancer agent warrants further investigation in drug development.
- Agrochemicals : The compound may also find applications in agriculture due to its biological activity against pests and pathogens.
- Chemical Intermediates : It serves as a valuable intermediate in synthesizing more complex organic molecules.
Comparative Analysis
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C13H12Cl2N | Anticancer, enzyme inhibition |
2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)aniline | C13H12ClF3N | Antiallergic properties |
5-Chloro-2-hydroxybenzamide analogues | C7H6ClN | Antiviral activity against HAdV |
Properties
IUPAC Name |
5-chloro-2-(2-chloro-5-methylphenoxy)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-2-4-10(15)13(6-8)17-12-5-3-9(14)7-11(12)16/h2-7H,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPSQIXOVJCWFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301237027 | |
Record name | 5-Chloro-2-(2-chloro-5-methylphenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301237027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946715-06-6 | |
Record name | 5-Chloro-2-(2-chloro-5-methylphenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946715-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(2-chloro-5-methylphenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301237027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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